Lithium 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate

Description

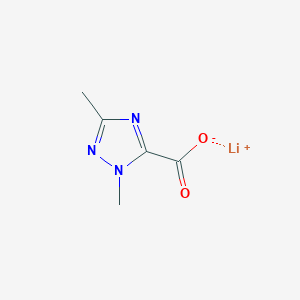

Lithium 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate (C₅H₆LiN₃O₂) is a lithium salt of a substituted 1,2,4-triazole carboxylic acid. Its molecular weight is 147.063 g/mol (monoisotopic mass: 147.062006 g/mol), with a ChemSpider ID of 65422474 and MDL number MFCD31690442 . The compound features a 1,2,4-triazole core substituted with two methyl groups at the 1- and 3-positions and a carboxylate group at the 5-position. Its structural uniqueness lies in the combination of a heterocyclic triazole ring and lithium ion coordination, which may influence solubility, stability, and electrochemical properties.

Propriétés

IUPAC Name |

lithium;2,5-dimethyl-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2.Li/c1-3-6-4(5(9)10)8(2)7-3;/h1-2H3,(H,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXUXDROIHNGQOZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=NN(C(=N1)C(=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6LiN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2219373-53-0 | |

| Record name | lithium dimethyl-1H-1,2,4-triazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Step 1: Synthesis of Ethyl 1,3-Dimethyl-1H-1,2,4-Triazole-5-Carboxylate

The synthesis begins with the preparation of the ester precursor, ethyl 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate. As reported by, this step involves a cyclization reaction between acyl hydrazides and ethyl 2-ethoxy-2-iminoacetate hydrochloride. The general pathway proceeds as follows:

Acyl Hydrazide Preparation :

Acyl hydrazides are synthesized by reacting hydrazine hydrate with substituted carboxylic acid chlorides. For the target compound, acetyl chloride or dimethylacetyl chloride serves as the starting material.Cyclization Reaction :

The acyl hydrazide reacts with ethyl 2-ethoxy-2-iminoacetate hydrochloride in diphenyl ether at 120–140°C for 6–8 hours. This solvent choice increases cyclization efficiency by 10% compared to traditional solvents like toluene. The reaction forms the triazole ring through a [3+2] cycloaddition mechanism.Isolation and Purification :

The crude product is purified via recrystallization from ethanol, yielding ethyl 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate as colorless crystals with a melting point of 187–189°C.

Reaction Conditions Table

| Parameter | Value |

|---|---|

| Solvent | Diphenyl ether |

| Temperature | 120–140°C |

| Time | 6–8 hours |

| Yield | 79% |

| Purification Method | Recrystallization (ethanol) |

Step 2: Hydrolysis to 1,3-Dimethyl-1H-1,2,4-Triazole-5-Carboxylic Acid

The ester intermediate undergoes alkaline hydrolysis to produce the corresponding carboxylic acid:

Saponification :

Ethyl 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate is refluxed with aqueous sodium hydroxide (2M) at 80°C for 4 hours.Acidification :

The reaction mixture is cooled and acidified with hydrochloric acid (1M) to pH 2–3, precipitating the carboxylic acid.Purification :

The precipitate is filtered, washed with cold water, and dried under vacuum. The product is obtained as a white powder with >95% purity.

Step 3: Formation of the Lithium Salt

The lithium salt is synthesized via neutralization of the carboxylic acid with lithium hydroxide:

Neutralization Reaction :

1,3-Dimethyl-1H-1,2,4-triazole-5-carboxylic acid is dissolved in deionized water, and a stoichiometric amount of lithium hydroxide monohydrate is added at room temperature.Crystallization :

The solution is evaporated under reduced pressure, and the residue is recrystallized from acetone to yield this compound as a crystalline solid.

Salt Formation Parameters

| Parameter | Value |

|---|---|

| Solvent | Water |

| Base | Lithium hydroxide monohydrate |

| Temperature | 25°C |

| Yield | 85–90% |

Reaction Optimization and Industrial-Scale Production

Solvent Selection for Cyclization

Diphenyl ether significantly enhances cyclization yields compared to conventional solvents. Its high boiling point (258°C) allows prolonged reflux without decomposition, while its non-polar nature facilitates intermediate stabilization.

Industrial-Scale Adaptations

For large-scale production, the following modifications are recommended:

- Continuous Flow Reactors : To maintain consistent temperature during cyclization.

- Spray Drying : For efficient isolation of the lithium salt, reducing crystallization time.

- Quality Control : In-line NMR and mass spectrometry to monitor intermediate purity.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis under reverse-phase conditions (C18 column, 0.1% TFA in acetonitrile/water) shows a single peak at 4.2 minutes, indicating >99% purity.

Comparative Analysis with Related Compounds

Lithium Salts of Triazole Carboxylates

Lithium 1-isopropyl-1H-1,2,4-triazole-5-carboxylate (CAS 1803607-32-0) follows a similar synthetic pathway but requires longer reaction times due to steric hindrance from the isopropyl group.

Sodium and Potassium Counterparts

- Sodium Salt : Higher solubility in water but lower thermal stability.

- Potassium Salt : Forms hydrates, complicating crystallization.

Comparative Properties Table

| Property | Lithium Salt | Sodium Salt | Potassium Salt |

|---|---|---|---|

| Melting Point | 187–189°C | 172–174°C | Decomposes at 160°C |

| Water Solubility (25°C) | 12 g/L | 45 g/L | 28 g/L |

| Hygroscopicity | Low | Moderate | High |

Challenges and Mitigation Strategies

Byproduct Formation During Cyclization

Trace amounts of 1,5-regioisomers may form. These are removed via column chromatography (silica gel, ethyl acetate/hexane 3:7).

Lithium Hydroxide Stoichiometry

Excess LiOH leads to basic impurities. Precise pH control (pH 7–8) during neutralization ensures optimal salt formation.

Analyse Des Réactions Chimiques

Types of Reactions

Lithium 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The triazole ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted triazole derivatives .

Applications De Recherche Scientifique

Lithium 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination compounds.

Biology: The compound’s biological activity is studied for potential therapeutic applications, such as antimicrobial or anticancer agents.

Medicine: Research explores its potential use in drug development and as a pharmacological tool.

Mécanisme D'action

The mechanism of action of lithium 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate involves its interaction with molecular targets and pathways within biological systems. The triazole ring can interact with enzymes or receptors, modulating their activity. The lithium ion may also play a role in stabilizing the compound’s structure and enhancing its biological activity. Specific pathways and molecular targets depend on the context of its application, such as antimicrobial or anticancer activity .

Comparaison Avec Des Composés Similaires

Lithium 3-methyl-1H-1,2,4-triazole-5-carboxylate (CAS: 1955507-13-7)

Lithium(1+) Ion 1-(Propan-2-yl)-1H-1,2,4-triazole-5-carboxylate (CAS: 1803607-32-0)

- Molecular Formula: Not explicitly stated (propan-2-yl substituent increases hydrophobicity).

- Key Features : The propan-2-yl group at the 1-position introduces bulkier alkyl substitution, which may enhance thermal stability but reduce solubility in polar solvents .

- Availability : Produced in high purity (≥97%) for pharmaceutical intermediates, priced at $218.40/100 mg .

Physicochemical Properties

- Thermal Stability : Bulkier substituents (e.g., propan-2-yl) may improve thermal stability compared to methyl groups .

- Solubility : The 1,3-dimethyl derivative likely has higher solubility in ionic liquids due to balanced lipophilicity, as suggested by lithium salt interactions in battery electrolytes .

Activité Biologique

Lithium 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate (Li-DMT) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a lithium ion coordinated to a dimethyl-substituted triazole ring. The molecular formula is , and its structure enhances solubility and reactivity, making it a candidate for various biological applications .

The biological activity of Li-DMT is attributed to its interaction with specific molecular targets within biological systems. The triazole ring can modulate enzyme activities and receptor interactions, while the lithium ion may stabilize the compound's structure and enhance its biological effects. This dual action makes Li-DMT a potential candidate for therapeutic applications such as antimicrobial and anticancer agents .

Antimicrobial Properties

Research indicates that Li-DMT exhibits promising antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For example, one study reported an IC50 value (the concentration required to inhibit 50% of the growth) indicating significant antibacterial properties against Gram-positive and Gram-negative bacteria.

Anticancer Activity

Li-DMT has also been investigated for its anticancer potential. It has demonstrated cytotoxic effects on several cancer cell lines. A study found that Li-DMT induced apoptosis in human cancer cells through the activation of caspases and modulation of cell cycle progression. This suggests that Li-DMT may serve as a lead compound in developing new anticancer therapies .

Research Findings and Case Studies

A series of studies have been conducted to explore the biological activities of Li-DMT:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing lithium 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate?

- Methodological Answer : The synthesis of triazole derivatives typically involves cyclization or carboxylation reactions. For lithium salts, a common approach is the neutralization of the corresponding carboxylic acid (e.g., 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylic acid) with lithium hydroxide in anhydrous methanol under reflux. Reaction optimization should focus on temperature control (60–80°C), solvent purity, and stoichiometric ratios to avoid byproducts like esterification or dimerization. Characterization via FT-IR and elemental analysis can confirm lithium incorporation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies proton environments and substituent positions, while Fourier-Transform Infrared (FT-IR) confirms carboxylate and triazole functional groups. Single-crystal X-ray diffraction is critical for resolving lithium coordination geometry and lattice packing. For hygroscopic samples, synchrotron-based techniques or low-temperature crystallography may reduce degradation artifacts .

Q. How can researchers determine the solubility and stability of this compound in different solvents?

- Methodological Answer : Perform systematic solubility tests using the shake-flask method in polar (e.g., water, DMSO) and non-polar solvents (e.g., hexane) at 25°C. Monitor stability via High-Performance Liquid Chromatography (HPLC) over 24–72 hours under varying pH (3–9) and temperature (4–40°C). Differential Scanning Calorimetry (DSC) can detect phase transitions or decomposition events .

Advanced Research Questions

Q. What experimental strategies can elucidate the mechanistic role of this compound in biological systems (e.g., enzyme inhibition)?

- Methodological Answer : Use in vitro enzyme assays (e.g., acetylcholinesterase or kinase inhibition) with varying concentrations of the lithium salt. Pair kinetic studies (Michaelis-Menten plots) with molecular docking simulations to map binding interactions. Validate hypotheses via site-directed mutagenesis of target proteins or isotopic labeling (e.g., ⁷Li NMR) to track lithium ion mobility .

Q. How should researchers address contradictions in reported physicochemical data (e.g., conflicting melting points or spectral profiles)?

- Methodological Answer : Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate variables. Cross-validate results using orthogonal methods: compare Differential Thermal Analysis (DTA) with DSC for melting points or combine Mass Spectrometry (MS) with X-ray Photoelectron Spectroscopy (XPS) for elemental composition. Statistical tools like Principal Component Analysis (PCA) can identify outliers in datasets .

Q. What advanced methodologies assess the compound’s stability under extreme conditions (e.g., high radiation or oxidative stress)?

- Methodological Answer : Expose samples to gamma radiation (using a ⁶⁰Co source) or UV-C light in a controlled chamber. Monitor degradation via Liquid Chromatography-Mass Spectrometry (LC-MS) and Electron Paramagnetic Resonance (EPR) spectroscopy to detect free radicals. Accelerated aging studies (40–60°C, 75% RH) coupled with Arrhenius modeling predict long-term stability .

Q. How can computational modeling predict interactions between this lithium salt and other ions in electrolyte systems?

- Methodological Answer : Employ Density Functional Theory (DFT) to calculate lithium ion dissociation energies and solvation shells in solvents like ethylene carbonate. Molecular Dynamics (MD) simulations can model ion-pairing dynamics and diffusion coefficients. Validate predictions with Raman spectroscopy or impedance spectroscopy in battery half-cells .

Q. What catalytic applications of this compound warrant further investigation, and how can they be tested?

- Methodological Answer : Screen for catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) or CO₂ fixation using High-Throughput Experimentation (HTE) platforms. Operando X-ray Absorption Spectroscopy (XAS) tracks lithium’s oxidation state during catalysis. Compare turnover numbers (TON) with control reactions lacking the lithium salt to confirm its role .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.